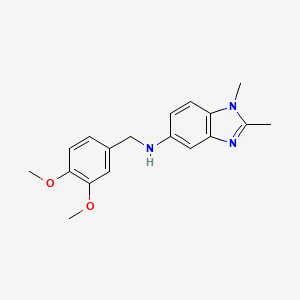

(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine” is a chemical compound with a molecular weight of 311.3789 dalton . It is used in proteomics research .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, molecular formula, and molecular weight . The molecular formula of “this compound” is C18H21N3O2, and its molecular weight is 311.38 .

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Compounds containing the benzoimidazole moiety, such as (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine, have shown significant effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of derivatives with this moiety, demonstrating their antimicrobial properties against gram-positive and gram-negative bacteria, and fungi like Candida albicans and Aspergillus niger (El-Meguid, 2014).

Luminescent Properties for Technology Applications

The luminescent properties of compounds related to benzoimidazole derivatives have been explored for potential applications in technology. For instance, a study synthesized novel iridium complexes with benzoimidazole-based ligands, demonstrating their potential in fabricating non-doped electrophosphorescence devices due to their bright photoluminescence in solid state (Zhang, Li, & Wang, 2013).

Synthesis of Novel Compounds

Benzoimidazole derivatives have been pivotal in synthesizing various novel compounds with potential applications. One study reported the synthesis of new triazafulvalene systems using derivatives of this compound, opening avenues for further chemical exploration and potential applications (Uršič, Svete, & Stanovnik, 2010).

Polymer Modification and Biomedical Applications

In the field of polymer science, amines including benzoimidazole derivatives have been used to modify polyvinyl alcohol/acrylic acid hydrogels. Such modifications have shown to increase the thermal stability and biological activity of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Mecanismo De Acción

Mode of Action

It’s known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Biochemical Pathways

The 3,4-dimethoxybenzyl group is known to be cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound may interact with biochemical pathways involving thiol groups.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

The action environment of this compound is likely to influence its efficacy and stability. For instance, the 3,4-dimethoxybenzyl group is known to be cleaved off at elevated temperatures and in the presence of protons . This suggests that the compound’s action may be influenced by factors such as temperature and pH.

Propiedades

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-12-20-15-10-14(6-7-16(15)21(12)2)19-11-13-5-8-17(22-3)18(9-13)23-4/h5-10,19H,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHJUOIVAKWIIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354104 |

Source

|

| Record name | (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

337925-60-7 |

Source

|

| Record name | (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)

![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)

![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)